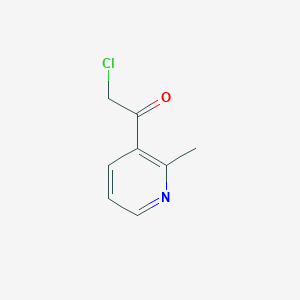
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorine atom attached to an ethanone group, which is further connected to a methyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(2-methylpyridin-3-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-chloro-1-(2-methylpyridin-3-yl)ethanol.
Oxidation: 2-chloro-1-(2-carboxypyridin-3-yl)ethan-1-one.
科学的研究の応用
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
- 2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one
- 1-(2-chloro-5-methylpyridin-3-yl)ethanone
Uniqueness
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
特性
CAS番号 |
594815-01-7 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
InChIキー |
PURREDYCXMIGJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


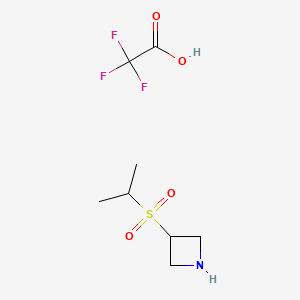
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)

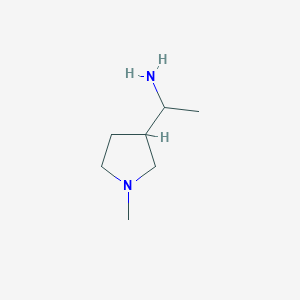
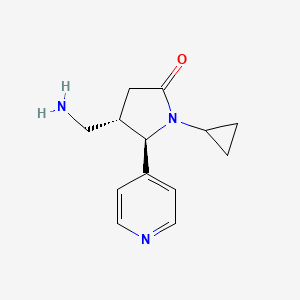
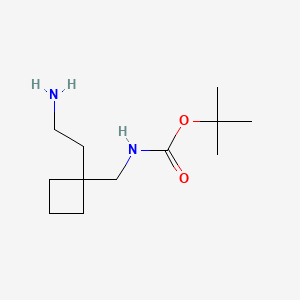

![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
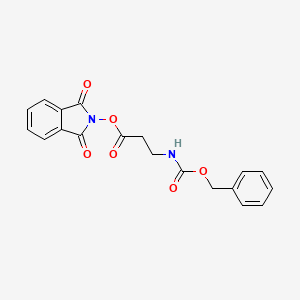
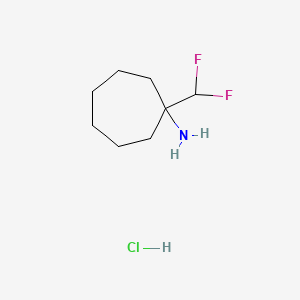
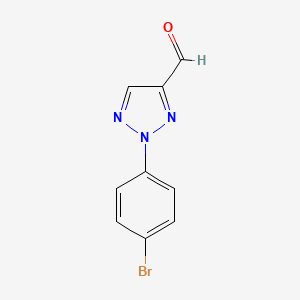


![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
